α-ヘキサクロロシクロヘキサン D6

概要

説明

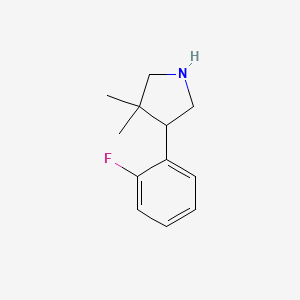

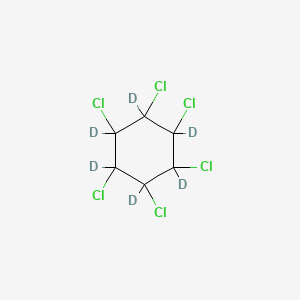

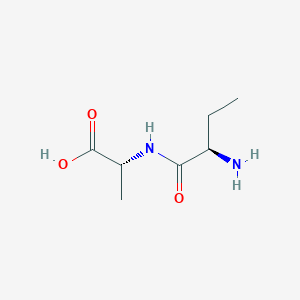

Alpha-HCH D6, also known as (1α,2α,3β,4α,5β,6β)-1,2,3,4,5,6-Hexachlorocyclohexane-1,2,3,4,5,6-d6, is a stable isotope labelled reference material . It is an organochloride and one of the isomers of hexachlorocyclohexane (HCH) .

Molecular Structure Analysis

The molecular formula of alpha-HCH D6 is C6 2H6 Cl6 . It is an isomer of hexachlorocyclohexane, which means it shares the same molecular formula but has a different arrangement of atoms .Physical And Chemical Properties Analysis

Alpha-HCH D6 has a molecular weight of 296.87 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

環境科学:モニタリングとリスク評価

α-ヘキサクロロシクロヘキサン D6: は、水生生物中の農薬の存在を監視し、生態リスクを評価するために、環境科学で利用されています 。農薬の正確な定量化のための標準曲線を較正する際の代理として役立ちます。このアプリケーションは、農薬使用の環境への影響を理解し、水生生態系の安全を確保するために不可欠です。

農業:農薬基準

農業では、This compound は、農薬の品質と安全性を確保するための基準として使用されています 。これは、変化する農業基準への規制とコンプライアンスに役立ち、農薬の配合と使用のためのベンチマークを提供します。

分析化学:品質管理

分析化学者は、This compound を分析基準として使用して、クロマトグラフィー分析の精度と正確性を確保しています 。これは、ラボの品質管理プロセスにおける重要な要素であり、分析結果が信頼性があり、一貫性を保っていることを保証します。

毒性学:健康リスク分析

毒性学者は、This compound を健康リスク分析に適用して、ヘキサクロロシクロヘキサン異性体の毒性効果を研究しています 。これは、これらの化合物への曝露に関連する潜在的な健康リスクを理解するのに役立ち、公衆衛生の安全に貢献します。

薬理学:治療薬の開発

薬理学では、This compound は、治療薬の開発、特に化合物の生物系における挙動の研究に使用されています 。これは、薬物およびその代謝物の同定と定量化に役立ち、これは創薬と薬物動態に不可欠です。

バイオテクノロジー:研究開発

バイオテクノロジー専門家は、This compound を研究開発で利用し、新しいバイオテクノロジーアプリケーションを作成しています 。これは、食品安全と環境分析に不可欠な高品質の参照資料の製造に使用され、バイオテクノロジーのイノベーションの進歩を支援します。

Safety and Hazards

Alpha-HCH D6 is classified as an Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, and Carc. 2 substance . This means it is harmful if swallowed or in contact with skin, and it is toxic to aquatic life with long-lasting effects. It is also classified as a possible carcinogen .

作用機序

Biochemical Pathways

- α-HCH impacts various pathways, including

- It modulates intracellular calcium levels, affecting cell signaling and gene expression. α-HCH stimulates DNA synthesis, possibly via Na(+)/H(+) antiport activation . It can cause DNA breaks in hepatocytes.

生化学分析

Biochemical Properties

Alpha-HCH D6 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with the gamma-aminobutyric acid (GABA) receptor, which is a crucial neurotransmitter receptor in the central nervous system . The interaction of alpha-HCH D6 with the GABA receptor can lead to alterations in neurotransmission, affecting the overall biochemical balance within the system.

Cellular Effects

Alpha-HCH D6 has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, alpha-HCH D6 has been shown to stimulate DNA synthesis in certain cell types, independent of extracellular calcium . This stimulation is believed to be dependent on the activation of the sodium/hydrogen antiport activity, which plays a role in maintaining cellular pH balance and volume.

Molecular Mechanism

The molecular mechanism of alpha-HCH D6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Alpha-HCH D6 binds to the GABA receptor, leading to its activation or inhibition, which in turn affects neurotransmission . Additionally, alpha-HCH D6 can cause DNA breaks in hepatocytes, indicating its potential to induce genotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-HCH D6 can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that alpha-HCH D6 can persist in the environment and within biological systems, leading to prolonged exposure and potential bioaccumulation . This persistence can result in long-term alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of alpha-HCH D6 vary with different dosages in animal models. At lower doses, alpha-HCH D6 may not exhibit significant toxic effects, but at higher doses, it can lead to adverse effects such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before noticeable toxic effects occur.

Metabolic Pathways

Alpha-HCH D6 is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels within the system . For example, alpha-HCH D6 can induce the activity of cytochrome P450 enzymes, which are involved in the detoxification and metabolism of xenobiotics.

Transport and Distribution

Within cells and tissues, alpha-HCH D6 is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound within specific cellular compartments . The transport and distribution of alpha-HCH D6 are critical for understanding its overall impact on cellular function and toxicity.

Subcellular Localization

The subcellular localization of alpha-HCH D6 affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of alpha-HCH D6 is essential for elucidating its precise mechanisms of action and potential effects on cellular processes.

特性

IUPAC Name |

1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028007 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86194-41-4 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86194-41-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)